2-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol
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Overview
Description
2-[4-(4-BROMOPHENYL)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL is a complex organic compound that features a pyrazole ring substituted with bromophenyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-BROMOPHENYL)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the bromophenyl and nitrophenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-BROMOPHENYL)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can lead to various substituted pyrazole compounds.
Scientific Research Applications
2-[4-(4-BROMOPHENYL)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[4-(4-BROMOPHENYL)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL involves its interaction with specific molecular targets. The bromophenyl and nitrophenyl groups can interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **4-(4-BROMOPHENYL)-1H-PYRAZOL-3-YL]-5-[(4-METHOXYPHENYL)METHOXY]PHENOL
- **4-(4-CHLOROPHENYL)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL
Uniqueness
2-[4-(4-BROMOPHENYL)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL is unique due to the presence of both bromophenyl and nitrophenyl groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H16BrN3O4 |
---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[(4-nitrophenyl)methoxy]phenol |
InChI |
InChI=1S/C22H16BrN3O4/c23-16-5-3-15(4-6-16)20-12-24-25-22(20)19-10-9-18(11-21(19)27)30-13-14-1-7-17(8-2-14)26(28)29/h1-12,27H,13H2,(H,24,25) |
InChI Key |
HIVCURHVHXYWOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=C(C=C4)Br)O)[N+](=O)[O-] |
Origin of Product |
United States |
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